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Compound of Interest

Compound Name: Hodgkinsine B

Cat. No.: B15618118 Get Quote

Hodgkinsine B, a complex tris(pyrrolidinoindoline) alkaloid, has garnered significant interest

within the scientific community for its diverse biological activities. This technical guide provides

an in-depth overview of Hodgkinsine B, focusing on its chemical properties, established

biological effects, and the experimental methodologies used to elucidate its functions. The

information is tailored for researchers, scientists, and professionals in the field of drug

development.

Core Chemical and Physical Data
Hodgkinsine B is a stereoisomer of hodgkinsine, distinguished by its unique three-dimensional

arrangement of three pyrrolidinoindoline subunits. This structural complexity gives rise to its

distinct pharmacological profile.

Property Value Citation(s)

CAS Number 586955-76-2 [1]

Molecular Formula C₃₃H₃₈N₆ [1]

Molecular Weight 518.7 g/mol [2]

Appearance Solid [1]

Synonym (–)-Hodgkinsine B [1]
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Biological Activities and Mechanisms of Action
Hodgkinsine B exhibits a range of biological effects, most notably analgesic, antiviral,

antibacterial, and antifungal activities.[2] Its primary mechanism of action for analgesia involves

a dual modulation of the central nervous system, acting as both a mu-opioid receptor agonist

and an NMDA receptor antagonist.[2][3]

Analgesic Activity
The pain-relieving properties of Hodgkinsine B are attributed to its interaction with key

receptors involved in nociception. As a mu-opioid receptor agonist, it mimics the effects of

endogenous opioids, while its NMDA receptor antagonism helps to modulate glutamatergic

neurotransmission, a pathway implicated in chronic pain states.[3]

While specific dose-response data such as ED50 values for Hodgkinsine B are not readily

available in the public literature, studies have shown its efficacy in preclinical models. For

instance, administration of Hodgkinsine B at a dose of 10 mg/kg has been observed to

increase the latency to tail withdrawal in the tail-flick test in mice, indicating a significant

analgesic effect.[1] The analgesic effects of the broader class of hodgkinsine stereoisomers

have been evaluated in both tail flick and capsaicin pain models.[4]

Antimicrobial Activity
Hodgkinsine B is part of a family of pyrrolidinoindoline alkaloids that have demonstrated

notable antimicrobial properties.[5] Although specific Minimum Inhibitory Concentration (MIC)

values for Hodgkinsine B against a range of bacteria and fungi are not widely published,

related compounds within this class have shown potent activity. For example, Hodgkinsine A

and quadrigemine C have exhibited MIC values as low as 5 µg/mL against certain bacteria.[6]

[7]

Antiviral Activity
The antiviral potential of Hodgkinsine B and its congeners has also been reported.[3]

Hodgkinsine A, a closely related stereoisomer, has demonstrated substantial activity against

both a DNA virus (Herpes Simplex Virus-1) and an RNA virus (Vesicular Stomatitis Virus).[6]

However, quantitative data such as EC50 (half-maximal effective concentration), CC50 (half-
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maximal cytotoxic concentration), and the resulting Selectivity Index (SI) for Hodgkinsine B
against specific viruses are not currently available in the public domain.

Quantitative Data Summary
The following tables are structured to present quantitative data on the biological activities of

Hodgkinsine B. It is important to note that specific quantitative data for Hodgkinsine B is

limited in publicly accessible literature. Where data is available for closely related compounds,

it is provided with a clear indication.

Table 1: Analgesic Activity of Hodgkinsine B

Test Model Species
Route of
Administrat
ion

Effective
Dose

Observed
Effect

Citation(s)

Tail-Flick Test Mice Not Specified 10 mg/kg

Increased

latency to tail

withdrawal

[1]

Hot-Plate

Test
Mice Not Specified

Data not

available for

Hodgkinsine

B

Hodgkinsine

(5 mg/kg)

increases

latency to

paw licking

[8]

Table 2: Antimicrobial Activity of Pyrrolidinoindoline Alkaloids

Compound/Class Test Organism(s) MIC Citation(s)

Hodgkinsine A Certain Bacteria As low as 5 µg/mL [6][7]

Quadrigemine C Certain Bacteria As low as 5 µg/mL [6][7]

Hodgkinsine B Not Specified
Data not publicly

available

Table 3: Antiviral Activity of Pyrrolidinoindoline Alkaloids
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Compo
und/Cla
ss

Virus(es
)

Cell
Line

Assay
Type

EC₅₀ CC₅₀

Selectiv
ity
Index
(SI)

Citation
(s)

Hodgkins

ine A

Herpes

Simplex

Virus-1,

Vesicular

Stomatiti

s Virus

Vero
Not

Specified

Substanti

al activity

observed

Data not

available

Data not

available
[6]

Hodgkins

ine B

Not

Specified
- -

Data not

available

Data not

available

Data not

available

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of

Hodgkinsine B and related alkaloids.

Analgesic Activity Assays
1. Tail-Flick Test: This method assesses the spinal reflex to a thermal stimulus.

Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the underside of

a rodent's tail.

Procedure:

A baseline latency for the tail-flick response is determined for each animal before drug

administration.

Hodgkinsine B or a control substance is administered.

At predetermined time intervals post-administration, the heat stimulus is applied, and the

time taken for the animal to flick its tail out of the beam is recorded.

A cut-off time is established to prevent tissue damage.
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Endpoint: An increase in the latency to tail-flick compared to baseline and control groups

indicates an analgesic effect.

2. Hot-Plate Test: This test measures the response to a thermal stimulus applied to the paws

and is considered to assess a more complex, supraspinal analgesic response.

Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature

(e.g., 55 ± 0.5 °C).

Procedure:

A baseline reaction time (e.g., paw licking, jumping) is recorded for each animal.

The test compound or control is administered.

At specified time points, the animal is placed on the hot plate, and the latency to the first

sign of nociception is recorded.

A maximum exposure time is set to avoid injury.

Endpoint: A significant increase in the reaction time compared to the control group suggests

central analgesic activity.

Antimicrobial Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This is a

quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits

the visible growth of a microorganism.

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-

Hinton Broth), bacterial inoculum standardized to a 0.5 McFarland standard, and a solution

of the test compound.

Procedure:

Serial two-fold dilutions of the test compound are prepared in the growth medium in the

wells of a microtiter plate.
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Each well is inoculated with a standardized bacterial suspension.

Positive (no drug) and negative (no bacteria) controls are included.

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

Endpoint: The MIC is the lowest concentration of the compound at which no visible bacterial

growth is observed.

Antiviral Activity Assays
1. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the

formation of viral plaques, which are areas of cell death in a monolayer.

Materials: Confluent monolayer of host cells in multi-well plates, virus stock, and various

concentrations of the test compound.

Procedure:

Host cell monolayers are infected with a known amount of virus.

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a

semi-solid medium (e.g., containing agarose or methylcellulose) with or without different

concentrations of the test compound.

Plates are incubated for a period sufficient for plaque formation.

Cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

Endpoint: The number of plaques is counted, and the EC50 is calculated as the

concentration of the compound that reduces the number of plaques by 50% compared to the

virus control.

2. Cytotoxicity Assay (e.g., MTT Assay): This assay is crucial to determine if the antiviral effect

is not due to the compound's toxicity to the host cells.

Materials: Host cells in a 96-well plate, various concentrations of the test compound, and a

reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
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Procedure:

Cells are incubated with different concentrations of the test compound for a period similar

to the antiviral assay.

The MTT reagent is added, which is converted by viable cells into a colored formazan

product.

The formazan is solubilized, and the absorbance is measured using a microplate reader.

Endpoint: The CC50 is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI = CC50/EC50) is then calculated to assess the therapeutic window

of the compound.

Signaling Pathways and Experimental Workflows
The analgesic effects of Hodgkinsine B are mediated through its interaction with mu-opioid

and NMDA receptors. The following diagrams illustrate the generalized signaling pathways

associated with these mechanisms and a typical workflow for assessing antimicrobial activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17887704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://pubmed.ncbi.nlm.nih.gov/7480176/
https://pubmed.ncbi.nlm.nih.gov/7480176/
https://www.researchgate.net/publication/15719277_Biological_Activities_of_Pyrrolidinoindoline_Alkaloids_from_Calycodendron_milnei
https://www.medkoo.com/products/45197
https://www.benchchem.com/product/b15618118#hodgkinsine-b-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15618118#hodgkinsine-b-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15618118#hodgkinsine-b-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15618118#hodgkinsine-b-cas-number-and-molecular-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15618118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

